4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a substituted phenolic compound featuring a chlorine atom at the 4-position and a (2-methylbenzyl)amino-methyl group at the 2-position of the aromatic ring. Such compounds are typically synthesized via Schiff base reactions or alkylation of phenolic precursors, as seen in related molecules like 4-chloro-2-[(pyridin-2-ylimino)methyl]phenol () and 4-chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol ().
Properties
IUPAC Name |
4-chloro-2-[[(2-methylphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,17-18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYVZQZVSKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted phenols .
Scientific Research Applications
4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and amino groups can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of chloro-substituted phenolic derivatives are highly influenced by the nature of their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Physicochemical Properties
- Solubility and Stability: The (2-methylbenzyl)amino group in the target compound likely enhances lipophilicity compared to ethylamino () or oxadiazole derivatives (), affecting membrane permeability and bioavailability. Chlorophene’s phenylmethyl group increases hydrophobicity, promoting adsorption to soils and sediments, but also susceptibility to oxidative degradation .
Spectroscopic and Crystallographic Data :
- Analogous Schiff bases (e.g., ) are characterized via FTIR, UV-Vis, and X-ray crystallography, confirming planar geometries and intramolecular hydrogen bonding (O–H⋯N), which stabilize their structures .
- Substituents like pyridinyl () or ethoxy () alter electronic transitions, as seen in UV-Vis λmax shifts (e.g., 357 nm for L1 in ) .
Biological Activity
4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol is a substituted phenol that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄ClN₁O
- Molecular Weight : 247.72 g/mol
- Structural Features : The compound features a chlorinated aromatic ring and an amino group attached to a methyl-substituted phenyl group, enhancing its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. It has been investigated as a potential candidate for developing new antimicrobial agents.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| HeLa (Cervical) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro and amino groups modulate the compound's reactivity and binding affinity.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Mechanism : It induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial count with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting its potential as a therapeutic agent for infections caused by resistant strains.
Study on Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to apoptosis in MCF-7 cells, with an IC50 value of 15 µM.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions. For example, similar imine-linked phenolic derivatives are prepared by reacting an aldehyde (e.g., 2-methylbenzaldehyde) with an aminophenol derivative (e.g., 4-chloro-2-aminophenol) under reflux in methanol or ethanol . Acidic or basic catalysts may accelerate the reaction. Key parameters include:
- Temperature : 60–80°C (reflux conditions)
- Solvent : Methanol/ethanol for solubility and reaction efficiency
- Purification : Recrystallization or silica-gel column chromatography (yields ~80–85%) Optimization involves adjusting stoichiometry, solvent polarity, and catalyst type to maximize yield and purity.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and stereochemistry . For example:
- Crystal system : Orthorhombic (common for similar derivatives)
- Space group : P2₁2₁2₁ (observed in analogous compounds)
- Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize the structure . Supplementary techniques like FT-IR and NMR confirm functional groups (e.g., phenolic –OH at ~3200 cm⁻¹, imine C=N at ~1600 cm⁻¹).
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Quantifies purity (>98% typical for research-grade samples) .
- TGA/DSC : Evaluates thermal stability (decomposition >200°C for similar compounds) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~290).
Advanced Research Questions
Q. How do substituents (e.g., chloro, methyl) influence reactivity in catalytic applications?
The chloro group enhances electrophilicity, while the methylbenzyl group introduces steric effects. In asymmetric catalysis, chiral centers (e.g., at the aminomethyl position) enable enantioselective reactions. For example:
- Steric hindrance : The 2-methylbenzyl group may restrict access to the active site, altering reaction kinetics .
- Electronic effects : Chloro substituents increase Lewis acidity, facilitating coordination with metal catalysts . Computational studies (DFT) model these effects by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition results often arise from:
Q. How can computational modeling predict environmental degradation pathways?
Tools like EPI Suite™ estimate biodegradation and toxicity. For example:
- Hydrolysis : The imine bond (C=N) is susceptible to acidic/basic hydrolysis, forming 4-chloro-2-aminophenol and 2-methylbenzaldehyde .
- Oxidation : Manganese oxides (MnO₂) catalyze oxidative coupling, generating dimeric or quinone products .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
